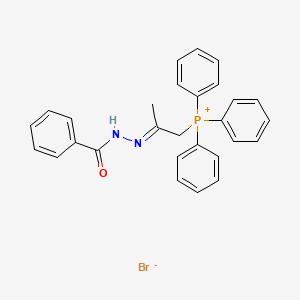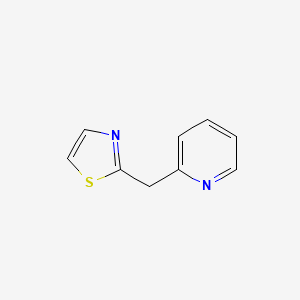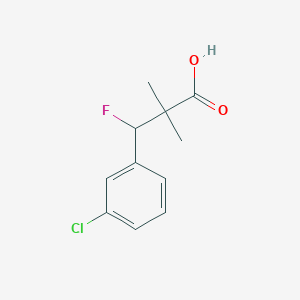
(2-(2-Benzoylhydrazono)propyl)triphenylphosphonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(2-Benzoylhydrazono)propyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C34H30BrN2P It is known for its unique structure, which combines a benzoylhydrazono group with a triphenylphosphonium moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Benzoylhydrazono)propyl)triphenylphosphonium bromide typically involves the reaction of benzoylhydrazine with a suitable alkylating agent, followed by the introduction of the triphenylphosphonium group. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction. The final product is usually purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems for mixing, heating, and purification. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-(2-Benzoylhydrazono)propyl)triphenylphosphonium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to hydrazine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions may vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phosphonium salts.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-(2-Benzoylhydrazono)propyl)triphenylphosphonium bromide is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it valuable for the synthesis of complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful for investigating cellular processes and pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its interactions with biological targets suggest it may have utility in drug development, particularly for diseases where modulation of specific pathways is beneficial.
Industry
In industrial applications, this compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (2-(2-Benzoylhydrazono)propyl)triphenylphosphonium bromide involves its interaction with molecular targets such as enzymes and receptors. The triphenylphosphonium group facilitates the compound’s entry into cells, where it can exert its effects by modulating specific pathways. The benzoylhydrazono group may interact with active sites on enzymes, altering their activity and influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (2-(Benzhydrylidene-hydrazono)propyl)triphenylphosphonium bromide
- (3,3-Diphenyl-allyl)triphenylphosphonium bromide
- (2-Methoxy-ethyl)triphenylphosphonium bromide
Uniqueness
What sets (2-(2-Benzoylhydrazono)propyl)triphenylphosphonium bromide apart from similar compounds is its specific combination of functional groups. The presence of both the benzoylhydrazono and triphenylphosphonium groups provides unique reactivity and biological activity, making it a versatile tool in scientific research.
Propiedades
Número CAS |
60661-81-6 |
|---|---|
Fórmula molecular |
C28H26BrN2OP |
Peso molecular |
517.4 g/mol |
Nombre IUPAC |
[(2E)-2-(benzoylhydrazinylidene)propyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C28H25N2OP.BrH/c1-23(29-30-28(31)24-14-6-2-7-15-24)22-32(25-16-8-3-9-17-25,26-18-10-4-11-19-26)27-20-12-5-13-21-27;/h2-21H,22H2,1H3;1H/b29-23+; |
Clave InChI |
SLZFWSLHDOFHMD-BTCGTBLPSA-N |
SMILES isomérico |
C/C(=N\NC(=O)C1=CC=CC=C1)/C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
SMILES canónico |
CC(=NNC(=O)C1=CC=CC=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid](/img/structure/B13153346.png)




![5-Ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13153370.png)


![N-[(2S)-1,4-dihydroxybutan-2-yl]-2,2-dimethylpropanamide](/img/structure/B13153387.png)




![4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine](/img/structure/B13153404.png)
